molecular formula C9H9BrClF B1448927 1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene CAS No. 2090277-84-0

1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene

Cat. No.: B1448927
CAS No.: 2090277-84-0
M. Wt: 251.52 g/mol
InChI Key: LQVVCBUHIOZISL-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene is an organic compound with a complex structure that includes bromine, fluorine, and chlorine atoms attached to a benzene ring

Scientific Research Applications

1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of 2-fluoropropane followed by a Friedel-Crafts alkylation reaction with 4-chlorobenzene. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove halogen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield a hydroxylated derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Mechanism of Action

The mechanism by which 1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluoropropane: A simpler analog without the benzene ring.

    4-Chlorobenzene: Lacks the bromo and fluoro substituents on the propyl group.

    1-Bromo-4-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene is unique due to the combination of halogen atoms and the specific arrangement of these atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields of research.

Properties

IUPAC Name

1-(1-bromo-2-fluoropropan-2-yl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClF/c1-9(12,6-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVVCBUHIOZISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CC=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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